molecular formula C11H18N4O2 B2373846 1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione CAS No. 55117-48-1

1,3-dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2373846
CAS No.: 55117-48-1
M. Wt: 238.291
InChI Key: SNQDTCDQCUXRHD-UHFFFAOYSA-N
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Description

This compound, also known as 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester, is a yellow crystalline substance . It’s used as a feed additive and is a novel multifunctional feed additive that can significantly promote the growth of livestock, poultry, fish, shrimp, cattle, sheep, and other animals, and improve production and reproductive performance .

Physical and Chemical Properties The compound is a light yellow powder or needle-like crystal that dissolves in hot ethanol and slightly dissolves in water . It’s non-toxic and tasteless, and it gradually darkens when exposed to light . The melting point is between 176-183°C , and the boiling point is predicted to be 351.8±42.0 °C . The density is predicted to be 1.104±0.06 g/cm3 . It’s easily soluble in organic solvents .

Scientific Research Applications

Chemical Properties and Degradation

1,3-Dimethyl-6-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, also known as 1,3-dimethylisocytosine, has been studied for its chemical properties and degradation behaviors. It undergoes degradation in alkaline solutions to form various pyrimidine derivatives, showing its reactive nature under certain conditions. The compound is also subject to thiation, resulting in the formation of different sulfur-containing pyrimidine compounds (Maehr, Smallheer, & Toome, 1977).

Cycloaddition and Michael-Type Reactions

This compound has been utilized in cycloaddition and Michael-type reactions, showcasing its versatility in chemical synthesis. It undergoes reactions with electron-deficient olefins to produce various pyrido and quinazoline derivatives, which are of interest in medicinal chemistry (Walsh & Wamhoff, 1989).

Synthesis of Antiarrhythmic Agents

In the search for novel class III antiarrhythmic agents, derivatives of this compound have been synthesized and studied. These compounds show promise in prolonging the action potential duration in cardiac fibers, indicating potential therapeutic applications (Katakami et al., 1992).

Characterization in Cycloaddition Reactions

The compound's intermediates have been characterized spectroscopically and used in cycloaddition reactions with olefinic dienophiles. This leads to the production of quinazoline derivatives, again highlighting its utility in synthetic chemistry (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).

Synthesis of Bromosubstituted Derivatives

The compound has been used in the synthesis of various bromosubstituted pyrimidinedione derivatives. These compounds have potential applications in the development of new materials or pharmaceuticals (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).

Role in Vitamin B2 Biosynthesis

Interestingly, derivatives of this compound play a role in the biosynthesis of vitamin B2 (riboflavin). This showcases its biological relevance and potential applications in understanding and manipulating metabolic pathways (Bacher, Eberhardt, Fischer, Kis, & Richter, 2000).

Safety and Hazards

The compound has been assigned the hazard symbols GHS07, with the warning phrases H315-H319-H335 . The safety phrases are S26 . The LD50 oral in dog is > 12gm/kg .

Future Directions

The compound is a new type of green multifunctional feed additive with a wide range of biological functions . It’s used in medicine as a health care drug for the prevention and treatment of cardiovascular diseases, and has the effects of treating fatty liver, toxic hepatitis, anti-aging, and preventing precocity . Further scientific research has found that it has the functions of promoting animal growth, improving fur quality, increasing lean meat rate, improving reproductive performance, and preventing diseases .

Properties

IUPAC Name

1,3-dimethyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-12-4-6-15(7-5-12)9-8-10(16)14(3)11(17)13(9)2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQDTCDQCUXRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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